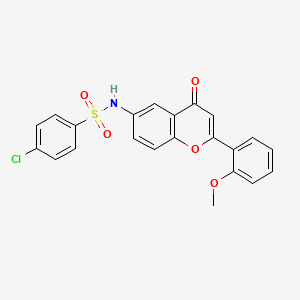

4-chloro-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-chloro-N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClNO5S/c1-28-20-5-3-2-4-17(20)22-13-19(25)18-12-15(8-11-21(18)29-22)24-30(26,27)16-9-6-14(23)7-10-16/h2-13,24H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTJKEEVYMZUNKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzenesulfonamide typically involves multiple steps, starting with the formation of the chromen-4-one core. One common approach is the condensation of 2-(2-methoxyphenyl)benzaldehyde with 3-chloro-2-hydroxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate undergoes cyclization to form the chromen-4-one structure. Subsequent sulfonation with chlorosulfonic acid and reaction with aniline derivatives yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the compound in high purity suitable for commercial use.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of different functional groups, leading to derivatives with varied biological activities.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-chloro-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzenesulfonamide is , with a molecular weight of approximately 405.8 g/mol. The compound features a chromene backbone, which contributes to its biological activity through interactions with various biological targets.

Biological Activities

Research indicates that compounds similar to 4-chloro-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzenesulfonamide exhibit notable biological activities , including:

- Antibacterial Activity : The compound has shown effectiveness against various bacterial strains, with studies suggesting its potential to inhibit the growth of resistant bacteria.

- Anticancer Properties : Preliminary investigations indicate that the compound may possess anticancer properties, making it a subject of interest in cancer research.

Table: Comparison of Biological Activities

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Chloro-N-(2-chloro-4-methoxyphenyl)benzenesulfonamide | Contains chloro and methoxy groups | Antibacterial |

| Coumarin derivatives | Similar chromene structure | Anticancer, Antioxidant |

| Benzothiazole sulfonamides | Sulfonamide group | Antimicrobial |

Synthesis and Derivative Studies

The synthesis of 4-chloro-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzenesulfonamide typically involves multi-step organic reactions that allow for the introduction of various functional groups. Researchers have explored numerous derivatives of this compound to enhance its efficacy and selectivity against specific biological targets.

Case Studies

- Antibacterial Efficacy : A study reported the synthesis and evaluation of sulfonamide derivatives similar to 4-chloro-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzenesulfonamide. These derivatives demonstrated varying degrees of antibacterial activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, with some exhibiting lower Minimum Inhibitory Concentrations (MICs) than traditional antibiotics .

- Anticancer Research : Investigations into the anticancer properties of related compounds have shown promising results in vitro, indicating potential pathways for further development in cancer therapeutics. The structure–activity relationship (SAR) studies have highlighted specific substituents that enhance cytotoxicity against cancer cell lines.

Mechanism of Action

The mechanism by which 4-chloro-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzenesulfonamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparative Analysis

Structural Diversity: The target compound’s coumarin core distinguishes it from simpler sulfonamides (e.g., 4-chloro-N-(2-methoxyphenyl)benzenesulfonamide ) and pyridinone hybrids (e.g., compound in ). Sulfonamide vs. Benzamide: Replacing the sulfonamide with a benzamide group (as in ) reduces hydrogen-bonding capacity and alters solubility, impacting bioavailability.

Synthetic Routes: The target compound likely involves coupling 4-chlorobenzenesulfonyl chloride with a pre-synthesized 6-amino-2-(2-methoxyphenyl)-4H-chromen-4-one intermediate, analogous to methods in . In contrast, thioether derivatives (e.g., compound 13 in ) require additional steps like thiol-alkylation.

Physicochemical Properties: Melting Points: Sulfonamide-coumarin hybrids (e.g., compound in ) may exhibit higher melting points (~180–200°C) due to crystallinity from planar coumarin systems, compared to thioether derivatives (177–180°C, ). Lipophilicity: The 2-methoxyphenyl and coumarin groups increase logP values relative to pyridinone-based analogs (e.g., ), favoring membrane permeability.

Biological Implications: Enzyme Inhibition: Sulfonamides are known carbonic anhydrase inhibitors. The coumarin moiety in the target compound may synergize this activity, as seen in related hybrids . Fluorescence: Coumarin’s inherent fluorescence could enable imaging applications, a feature absent in non-chromophoric analogs (e.g., ).

Crystallographic Insights :

- Similar compounds (e.g., ) exhibit Cl⋯O interactions (3.18 Å) and intramolecular hydrogen bonds (N–H⋯O), stabilizing crystal packing. The target compound’s coumarin carbonyl may participate in analogous interactions, influencing solid-state stability .

Research Findings and Data Tables

Table 2: Selected Physical Properties of Analogous Compounds

Biological Activity

4-chloro-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzenesulfonamide is a complex organic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound features a sulfonamide functional group attached to a chromene derivative, which is known for its diverse biological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-chloro-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzenesulfonamide is , with a molecular weight of approximately 436.86 g/mol. The unique structure includes:

- Chloro substituent : Enhances lipophilicity and biological activity.

- Methoxy group : Contributes to the compound's electronic properties.

- Chromene moiety : Provides a framework for various biological interactions.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

- Antibacterial Activity : Preliminary studies suggest that 4-chloro-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzenesulfonamide has significant antibacterial properties, potentially effective against various bacterial strains.

- Anticancer Properties : The compound shows promise in inhibiting cancer cell proliferation. Its structural similarity to known anticancer agents suggests potential efficacy in targeting cancerous cells.

- Antioxidant Effects : The presence of the chromene structure may confer antioxidant properties, helping to mitigate oxidative stress in biological systems.

The mechanism by which 4-chloro-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzenesulfonamide exerts its biological effects involves interaction with specific enzymes and receptors:

- Enzyme Inhibition : The sulfonamide group can inhibit enzymes involved in bacterial biosynthesis pathways, disrupting cellular functions.

- Receptor Modulation : The compound may interact with cellular receptors, modulating signaling pathways associated with cancer progression and inflammation.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is provided below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Chloro-N-(2-chloro-4-methoxyphenyl)benzenesulfonamide | Contains chloro and methoxy groups | Antibacterial |

| Coumarin derivatives | Similar chromene structure | Anticancer, Antioxidant |

| Benzothiazole sulfonamides | Sulfonamide group | Antimicrobial |

This table highlights how the combination of functional groups in 4-chloro-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzenesulfonamide enhances its biological activity compared to other sulfonamide derivatives.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Antibacterial Study : A study demonstrated that the compound exhibited significant inhibition against Gram-positive bacteria, suggesting its potential as a new antibacterial agent .

- Anticancer Research : In vitro studies indicated that 4-chloro-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzenesulfonamide could induce apoptosis in cancer cell lines, highlighting its potential role in cancer therapy .

- Oxidative Stress Mitigation : Research showed that the compound could reduce reactive oxygen species (ROS) levels in cellular models, suggesting its antioxidant capabilities .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-chloro-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzenesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : A typical synthesis involves coupling a sulfonyl chloride derivative (e.g., 4-chlorobenzenesulfonyl chloride) with an amine-containing chromenone precursor. Key optimization steps include:

- Temperature control : Maintaining 0–5°C during sulfonation to minimize side reactions (e.g., hydrolysis) .

- Solvent selection : Using chloroform or dichloromethane for sulfonamide bond formation due to their inertness and ability to dissolve aromatic intermediates .

- Stoichiometric ratios : Employing a 1:1 molar ratio of sulfonyl chloride to amine to avoid over-sulfonation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Recommended Techniques :

- UV-Vis Spectroscopy : To analyze the chromenone moiety’s π→π* transitions (λ~300–350 nm) and assess purity .

- Mass Spectrometry (HRMS) : For exact mass confirmation and detection of isotopic patterns (e.g., chlorine isotopes) .

- HPLC with UV Detection : Using a C18 column and acetonitrile/water gradient to resolve sulfonamide derivatives and quantify purity (>95%) .

Q. What solvent systems are suitable for solubility and stability testing?

- Solubility : Moderate solubility in DMSO (≥10 mM) and DMF; limited in aqueous buffers (<0.1 mM at pH 7.4) .

- Stability : Test in biologically relevant media (e.g., PBS, DMEM) at 37°C over 24–72 hours, monitored via HPLC to detect hydrolysis or oxidation byproducts .

Advanced Research Questions

Q. How can crystallographic data resolve challenges in molecular conformation and polymorphism?

- Crystallization Strategy : Use slow evaporation from ethanol/dichloromethane (1:1) to obtain single crystals. SHELXL (for refinement) and WinGX (for data processing) are critical for resolving torsional angles and hydrogen-bonding networks .

- Key Parameters :

- Torsion Angles : The C–SO₂–NH–C segment often exhibits angles ~60–70° due to steric hindrance from ortho-substituents .

- Intermolecular Interactions : N–H···O hydrogen bonds (2.8–3.0 Å) stabilize dimeric chains in the crystal lattice .

- Table 1 : Comparative Torsion Angles in Sulfonamide Derivatives

| Compound | Torsion Angle (°) | Source |

|---|---|---|

| Target Compound (Theoretical) | 67.5 | |

| Analog with 2,3-Dimethylphenyl | -66.8 to 70.3 | |

| 4-Methylphenyl Derivative | -76.5 to -48.3 |

Q. How do structural modifications (e.g., substituents on the chromenone ring) influence biological activity?

- SAR Insights :

- Methoxy Group (2-position) : Enhances π-stacking with aromatic residues in enzyme binding pockets (e.g., COX-2 inhibition) .

- Chlorine (4-position) : Increases electron-withdrawing effects, stabilizing sulfonamide resonance and improving receptor affinity .

Q. What computational approaches predict binding modes in target proteins?

- Docking Workflow :

Ligand Preparation : Optimize 3D geometry using Gaussian09 (B3LYP/6-31G*) .

Protein Selection : Use X-ray structures (e.g., PDB 1CX2 for sulfonamide-binding enzymes).

Software : AutoDock Vina or Schrödinger Glide, focusing on sulfonamide’s hydrogen-bonding with Ser/Thr residues .

- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values to refine force field parameters .

Q. How does pH affect the compound’s stability in long-term storage?

- Accelerated Stability Testing :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.